molecular formula C18H20N2O3 B6562809 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide CAS No. 1091146-32-5

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide

Cat. No.: B6562809
CAS No.: 1091146-32-5
M. Wt: 312.4 g/mol
InChI Key: FZMWVJBCYIJJHQ-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is an organic compound that belongs to the class of oxane carboxamides This compound is characterized by the presence of a methoxyphenyl group attached to the oxane ring and a pyridinyl group attached to the carboxamide moiety

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWVJBCYIJJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyridine-2-carboxylic acid in the presence of a suitable catalyst to form the corresponding oxane intermediate. This intermediate is then subjected to amide formation using reagents such as carbodiimides or acid chlorides under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde derivatives.

    Reduction: Formation of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyridinyl groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxylic acid
  • 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-amine
  • 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-aldehyde

Uniqueness

4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinyl groups allows for versatile reactivity and potential for diverse applications in various fields.

Biological Activity

Overview

4-(2-Methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is an organic compound belonging to the class of oxane carboxamides. Its structure features a methoxyphenyl group attached to an oxane ring and a pyridinyl group linked to a carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique biological activities.

The synthesis of this compound can be achieved through various synthetic routes. A common method involves reacting 2-methoxybenzaldehyde with pyridine-2-carboxylic acid in the presence of a catalyst, followed by amide formation using reagents such as carbodiimides or acid chlorides under controlled conditions. The chemical reactions it undergoes include oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl and pyridinyl groups enhance its binding affinity to these targets, potentially modulating various biological pathways. The exact mechanism varies depending on the target and application context but generally involves inhibition or alteration of enzymatic activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Studies have indicated that related compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, indicating potential for treating inflammatory diseases .
  • Antidiabetic Potential : Some derivatives have been linked to glucose regulation and insulin sensitivity improvement, marking them as candidates for diabetes treatment .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several oxane derivatives, including this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. This suggests that further development could lead to effective cancer therapies.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria and fungi. It exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for use in antimicrobial formulations.

Research Findings

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits cell proliferation in cancer lines
Anti-inflammatoryReduces inflammation markers in vitro
AntidiabeticImproves glucose metabolism in diabetic models

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